3-(butylsulfamoyl)-N-ethylbenzamide

Description

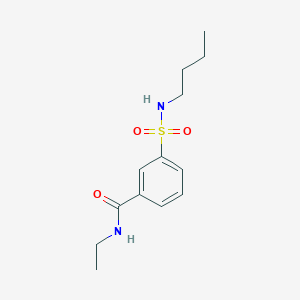

The compound 3-(butylsulfamoyl)-N-ethylbenzamide is defined by its unique structure, which features a central benzene (B151609) ring substituted with a butylsulfamoyl group and an N-ethylcarboxamide group at the meta position. This arrangement of functional groups imparts a specific set of physicochemical properties to the molecule. While detailed experimental data for this exact compound is not widely available in public literature, its characteristics can be inferred from the well-established chemistry of its constituent parts.

Below is a table of predicted or analogous physicochemical properties for this compound, based on calculations and data for similar structures.

| Property | Value |

| Molecular Formula | C₁₃H₂₀N₂O₃S |

| Molecular Weight | 284.38 g/mol |

| Predicted LogP | ~2.5-3.0 |

| Predicted Hydrogen Bond Donors | 2 |

| Predicted Hydrogen Bond Acceptors | 4 |

| Predicted Rotatable Bonds | 6 |

Note: The values in this table are estimations based on computational models and data for structurally related compounds, such as N-Ethyl-3-(N-methylsulfamoyl)benzamide, and are not based on direct experimental measurement of this compound. chemscene.com

The structure of this compound places it squarely within the chemical space of aromatic sulfonamides and benzamides. The sulfonamide group (-SO₂NR₂) and the amide group (-CONR₂) are both critical functional groups in organic and medicinal chemistry. researchgate.net The sulfonamide portion consists of a sulfonyl group attached to a nitrogen atom, which in this case is further substituted with a butyl group. The benzamide (B126) portion consists of a carbonyl group attached to a nitrogen atom, which is substituted with an ethyl group, and the carbonyl group is directly attached to the benzene ring.

Both benzamide and sulfonamide scaffolds are privileged structures in modern chemical research, particularly in the field of drug discovery. researchgate.netucl.ac.uk Sulfonamides have a long history as antibacterial agents and have since been found to exhibit a wide range of biological activities. researchgate.netthieme-connect.com They are key components in drugs targeting various conditions, including inflammatory diseases, cancer, and viral infections. ucl.ac.ukmdpi.com The versatility of the sulfonamide scaffold stems from the ability to readily modify the substituents on the nitrogen and the aromatic ring, allowing for the fine-tuning of their biological and physical properties. researchgate.net

The benzamide scaffold is also a cornerstone in medicinal chemistry, appearing in a multitude of approved drugs. Its ability to participate in hydrogen bonding and its rigid, planar nature make it an excellent structural motif for interacting with biological targets such as enzymes and receptors.

The history of sulfonamides dates back to the early 20th century with the discovery of the antibacterial properties of prontosil, a sulfonamide-containing dye. thieme-connect.com This discovery, which earned Gerhard Domagk the Nobel Prize in Physiology or Medicine in 1939, ushered in the era of chemotherapy. thieme-connect.com The active agent was later identified as sulfanilamide, a simpler sulfonamide. thieme-connect.com This led to the synthesis of thousands of sulfonamide derivatives in the following years. google.com

The synthesis of the amide bond is a fundamental transformation in organic chemistry. Early methods often involved the reaction of a carboxylic acid with an amine, often requiring harsh conditions. The development of coupling reagents in the mid-20th century revolutionized amide bond formation, allowing for milder reaction conditions and greater functional group tolerance.

The synthesis of a molecule like this compound would likely involve a multi-step process. A plausible synthetic route could start with a commercially available substituted benzoic acid. For instance, 3-sulfamoylbenzoic acid could be N-butylated at the sulfonamide nitrogen and the carboxylic acid could then be coupled with ethylamine (B1201723) using a standard peptide coupling reagent to form the final product. Alternatively, the synthesis could begin with a substituted aniline (B41778) that is then elaborated to the final compound. Modern synthetic methods, including those utilizing transition-metal catalysis, offer a range of strategies for constructing such molecules. organic-chemistry.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(butylsulfamoyl)-N-ethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S/c1-3-5-9-15-19(17,18)12-8-6-7-11(10-12)13(16)14-4-2/h6-8,10,15H,3-5,9H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXUPXKNLSXZFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)NCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Characterization

The precise three-dimensional structure, molecular weight, fragmentation behavior, and electronic properties of 3-(butylsulfamoyl)-N-ethylbenzamide are critical for understanding its chemical nature. The following sections detail the application of advanced spectroscopic and crystallographic methods for its characterization.

Computational and Theoretical Investigations of 3 Butylsulfamoyl N Ethylbenzamide

Density Functional Theory (DFT) Studies for Electronic and Geometric Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. bohrium.commdpi.com It is widely employed to determine molecular properties, including optimized geometry, electronic energies, and reactivity parameters. researchgate.netdoaj.org DFT calculations, often using hybrid functionals like B3LYP, provide a balance between accuracy and computational cost for molecules of this size. nih.govnih.gov

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. Geometry optimization is a process that locates the minimum energy arrangement of atoms, corresponding to the most stable conformation. For a flexible molecule like 3-(butylsulfamoyl)-N-ethylbenzamide, which has several rotatable single bonds (e.g., C-N, C-S, S-N, and within the butyl and ethyl chains), a conformational analysis is necessary.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding electronic properties and chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netreddit.com Conversely, a small energy gap indicates that a molecule is more polarizable and has higher chemical reactivity and lower stability. nih.govnih.gov The distribution of these orbitals is also informative; for this compound, the HOMO is expected to be localized on the more electron-rich portions, such as the phenyl ring and the sulfamoyl group, while the LUMO would likely be distributed across the benzamide (B126) moiety.

Table 1: Illustrative Frontier Molecular Orbital Data for a Benzamide Derivative (Note: This data is illustrative and not specific to this compound, but represents typical values obtained from DFT calculations for similar molecules.)

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.29 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.81 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.48 | Energy difference, indicating chemical reactivity |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict how it will interact with other species. uni-muenchen.de The MEP surface is colored to represent different values of electrostatic potential, providing a guide to the molecule's reactive sites. wolfram.comavogadro.cc

Red/Yellow Regions: Indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

Blue Regions: Indicate positive potential (electron-poor areas), which are favorable for nucleophilic attack. These are often located around acidic hydrogen atoms, such as the N-H protons of the amide and sulfonamide groups.

Green Regions: Represent neutral or near-zero potential.

For this compound, the MEP map would likely show strong negative potential around the carbonyl oxygen and the two sulfonyl oxygens, identifying them as primary sites for electrophilic interaction. researchgate.netresearchgate.net The hydrogen atom on the sulfonamide nitrogen and the one on the amide nitrogen would exhibit a positive potential, marking them as potential hydrogen bond donors.

Global and local reactivity descriptors, derived from Conceptual DFT, provide quantitative measures of a molecule's reactivity. orientjchem.orgnih.gov These are calculated from the energies of the HOMO and LUMO orbitals. nih.gov

Global Reactivity Descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule will undergo electronic changes.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. orientjchem.orgresearchgate.net

These descriptors are invaluable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. A high electrophilicity index suggests a molecule is a strong electrophile, while high softness points to high reactivity. nih.gov

Table 2: Global Reactivity Descriptors and Their Formulas (Note: This table presents the definitions and formulas used to calculate these important chemical reactivity indicators.)

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Potential (μ) | μ = -(I+A)/2 | Electron escaping tendency. |

| Chemical Hardness (η) | η = (I-A)/2 | Resistance to charge transfer. |

| Chemical Softness (S) | S = 1/η | Measure of molecular polarizability. |

| Electrophilicity Index (ω) | ω = μ²/2η | Propensity to accept electrons. |

Molecular Dynamics Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment (like a solvent or a biological receptor) on a timescale of nanoseconds to microseconds. rsc.org

For this compound, an MD simulation could reveal:

The flexibility of the butyl and ethyl side chains.

The stability of intramolecular hydrogen bonds.

The interaction and orientation of the molecule in a solvent like water or a nonpolar medium.

The stability of the molecule when bound to a hypothetical protein target, by analyzing metrics like the Root Mean Square Deviation (RMSD) of the complex. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Bonding Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the nature of chemical bonds and intermolecular interactions based on the topology of the electron density (ρ). researchgate.netorientjchem.org

QTAIM analysis involves locating Bond Critical Points (BCPs)—points of minimum electron density between two bonded atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), characterize the interaction. orientjchem.orgfrontiersin.org

Shared-shell interactions (covalent bonds): Characterized by high ρ and a negative Laplacian (∇²ρ < 0), indicating electron density is concentrated between the nuclei.

Closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals forces): Characterized by low ρ and a positive Laplacian (∇²ρ > 0), indicating electron density is depleted in the internuclear region. researchgate.net

A QTAIM analysis of this compound would precisely define the character of its intramolecular bonds (e.g., C=O, S=O, C-N, N-H) and identify any weak non-covalent interactions, such as intramolecular hydrogen bonds, that contribute to the stability of its preferred conformation.

Computational Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions are crucial for interpreting experimental data, assigning signals, and understanding the molecule's electronic structure. Density Functional Theory (DFT) is a commonly employed method for these calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR chemical shifts is typically achieved using the Gauge-Invariant Atomic Orbital (GIAO) method. researchgate.net The process involves optimizing the molecule's geometry at a specific level of theory, such as B3LYP/6-311++G(d,p), followed by the GIAO calculation to obtain absolute shielding values (σ). researchgate.net These values are then converted into the more familiar chemical shifts (δ) through linear correlation with reference standards. researchgate.net

The accuracy of these predictions is sensitive to the chosen computational method, including the functional (e.g., B3LYP, M06-2X, B97D) and the basis set (e.g., 6-311+G(2d,p), TZVP). nih.govresearchgate.net For instance, studies on similar organic molecules have shown that functionals like B97D and TPSSTPSS can yield highly accurate results, while the choice of basis set also plays a significant role. nih.gov The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is often necessary to simulate solution-phase conditions and improve agreement with experimental data. researchgate.net

Interactive Table 1: Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for Key Nuclei in this compound

Below is a hypothetical table illustrating typical results from a GIAO/B3LYP/6-311++G(d,p) calculation in a DMSO solvent model, compared with experimental values.

| Atom | Predicted ¹³C (ppm) | Experimental ¹³C (ppm) | Predicted ¹H (ppm) | Experimental ¹H (ppm) |

| C=O | 168.5 | 167.0 | - | - |

| C-SO₂ | 142.1 | 140.8 | - | - |

| C-NH | 136.4 | 135.2 | - | - |

| Aromatic CH | 123-132 | 122-131 | 7.8-8.3 | 7.7-8.2 |

| Ethyl-CH₂ | 35.8 | 34.9 | 3.35 | 3.28 |

| Ethyl-CH₃ | 15.2 | 14.7 | 1.15 | 1.10 |

| Butyl-CH₂ (α) | 44.1 | 43.5 | 2.95 | 2.89 |

| NH (Amide) | - | - | 8.60 | 8.51 |

| NH (Sulfonamide) | - | - | 7.50 | 7.42 |

Note: Data is illustrative, based on typical computational accuracy for similar functional groups.

Infrared (IR) Spectroscopy

Theoretical IR spectra are obtained by performing frequency calculations on the optimized molecular geometry. These calculations yield the vibrational frequencies and their corresponding intensities. It is a standard practice to apply scaling factors to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method, thereby improving the correlation with experimental spectra. nih.govepstem.net For example, a scaling factor of 0.915 might be used for calculations at the B3LYP/6-311G(d,p) level. epstem.net The choice of functional is also critical; methods like M06-2X have been shown to be cost-effective and accurate for systems involving intramolecular hydrogen bonds, which could be present in this compound. nih.gov

Interactive Table 2: Predicted vs. Experimental IR Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Scaled Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch (Amide) | 3350 | 3345 |

| N-H Stretch (Sulfonamide) | 3280 | 3272 |

| C-H Stretch (Aromatic) | 3070 | 3065 |

| C-H Stretch (Aliphatic) | 2965 | 2960 |

| C=O Stretch (Amide I) | 1655 | 1648 |

| N-H Bend (Amide II) | 1540 | 1535 |

| S=O Asymmetric Stretch | 1345 | 1338 |

| S=O Symmetric Stretch | 1165 | 1160 |

Note: Data is illustrative, based on typical computational accuracy for similar functional groups.

UV-Visible (UV-Vis) Spectroscopy

Electronic absorption spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of vertical electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax). The choice of functional, such as B3LYP, CAM-B3LYP, or M06-2X, can significantly impact the accuracy of the predicted λmax. researchgate.net Solvent effects are particularly important in UV-Vis spectroscopy and can be modeled using PCM. nih.gov These models can predict solvatochromic shifts, which are changes in the absorption maximum (either a bathochromic/red shift or a hypsochromic/blue shift) upon changing the solvent polarity. nih.govbiointerfaceresearch.com

Interactive Table 3: Predicted UV-Vis Absorption Maxima (λmax, nm) in Different Solvents

| Solvent | Predicted λmax (nm) | Predicted Transition Type |

| Gas Phase | 230 | π → π |

| Hexane (Non-polar) | 234 | π → π |

| Ethanol (Polar, Protic) | 242 | π → π |

| DMF (Polar, Aprotic) | 240 | π → π |

Note: Data is illustrative, based on typical computational results for benzamide and sulfonamide chromophores.

Theoretical Exploration of Tautomeric Forms and Isomerism

Computational methods are indispensable for investigating the relative stabilities of different tautomers and isomers, which may coexist in equilibrium.

Tautomerism

For this compound, two primary forms of tautomerism can be theoretically explored: amide-imidol and sulfonamide-sulfonimide tautomerism.

Amide-Imidol Tautomerism: The benzamide group can exist in the amide form (A) or the imidol form (B), involving a proton transfer from the nitrogen to the carbonyl oxygen.

Sulfonamide-Sulfonimide Tautomerism: The sulfonamide group can potentially tautomerize from the conventional form (A) to a sulfonimidic acid form (C), involving a proton transfer from the nitrogen to one of the sulfonyl oxygens. researchgate.net

The standard computational approach involves optimizing the geometry of each potential tautomer and calculating their electronic energies at a given level of theory, such as B3LYP/6-31+G(d,p). researchgate.netnih.gov The relative energies determine the most stable form. In most cases, the amide and sulfonamide forms are significantly more stable than their respective tautomers. The inclusion of solvent models can alter the relative stabilities, as polar solvents may preferentially stabilize a more polar tautomer. nih.gov

Interactive Table 4: Calculated Relative Energies of Potential Tautomers of this compound

| Tautomer | Description | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, PCM, kcal/mol) |

| Form A (Canonical) | Amide + Sulfonamide | 0.00 (Reference) | 0.00 (Reference) |

| Form B | Imidol + Sulfonamide | +15.2 | +12.5 |

| Form C | Amide + Sulfonimidic Acid | +25.8 | +21.7 |

Note: Energy values are hypothetical, representing the typical high energy difference and stabilization by polar solvents found in such systems.

Isomerism

Beyond tautomerism, this compound can exist as various conformational isomers (conformers) due to rotation around its single bonds (e.g., Ar-C, C-N, Ar-S, S-N). Theoretical calculations can map the potential energy surface associated with these rotations to identify low-energy, stable conformers and the transition state barriers that separate them. This analysis helps to understand the molecule's flexibility and its preferred three-dimensional shape in different environments.

Chemical Reactivity, Transformations, and Functionalization of the Core Scaffold

Reactions at the Amide Nitrogen Center

Similar to the sulfonamide, the N-ethylamide moiety contains a secondary nitrogen with a reactive N-H bond, allowing for functionalization through alkylation and acylation.

N-Alkylation: The N-alkylation of amides is a valuable transformation for synthesizing N-substituted amides, which are prevalent in pharmaceuticals and organic materials. rsc.org A prominent method for this is the catalytic N-alkylation using alcohols. This reaction often employs transition metal catalysts (e.g., cobalt, palladium, iridium) and proceeds via a borrowing hydrogen mechanism, generating water as the only byproduct. researchgate.netnih.gov For 3-(butylsulfamoyl)-N-ethylbenzamide, this would involve reacting the compound with an alcohol in the presence of a suitable catalyst and base to yield a tertiary amide. nih.gov

N-Acylation: The N-acylation of a secondary amide to form an imide is also possible, though it is often more challenging than the acylation of amines due to the reduced nucleophilicity of the amide nitrogen. The lone pair on the nitrogen is delocalized through resonance with the adjacent carbonyl group. The reaction typically requires activation of the acylating agent, for example, by using highly reactive acyl halides or anhydrides under forcing conditions.

Amide Hydrolysis: The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions. This reaction breaks the amide linkage to yield the parent carboxylic acid, 3-(butylsulfamoyl)benzoic acid, and ethylamine (B1201723). This is a fundamental reaction of amides and can be used to revert the molecule to its carboxylic acid precursor.

Amide Formation: The synthesis of the parent compound itself is a key amide formation reaction. This is typically achieved by reacting 3-(butylsulfamoyl)benzoic acid with ethylamine in the presence of a coupling agent (like DCC or EDC) or by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride (3-(butylsulfamoyl)benzoyl chloride), followed by reaction with ethylamine. chemicalbook.com

Aromatic Ring Functionalization via Electrophilic Aromatic Substitution

The benzene (B151609) ring of this compound is substituted with two functional groups: an N-ethylcarbamoyl group (-CONHCH₂CH₃) at position 1 and an N-butylsulfamoyl group (-SO₂NH(CH₂)₃CH₃) at position 3. Both of these substituents are electron-withdrawing and act as deactivating meta-directors in electrophilic aromatic substitution (S_EAr) reactions. wikipedia.orglibretexts.org

The deactivating nature of both groups means that the aromatic ring is significantly less reactive towards electrophiles than benzene itself, and harsher reaction conditions are generally required for substitutions like nitration, halogenation, sulfonation, or Friedel-Crafts reactions. libretexts.orgmasterorganicchemistry.com

The directing effects of the substituents determine the position of substitution on the ring.

The N-ethylcarbamoyl group at C1 directs incoming electrophiles to the meta positions (C3 and C5). Since C3 is already substituted, it directs towards C5.

The N-butylsulfamoyl group at C3 directs incoming electrophiles to its meta positions (C1 and C5). Since C1 is occupied, it also directs towards C5.

Both groups cooperatively direct incoming electrophiles to the C5 position. Furthermore, the positions ortho and para to the substituents (C2, C4, C6) are sterically hindered by the bulky side chains, making substitution at C5 even more favorable. Therefore, any electrophilic aromatic substitution on the this compound scaffold is strongly predicted to occur at the C5 position.

Table 2: Predicted Outcome of Electrophilic Aromatic Substitution on the Core Scaffold

| Reaction | Electrophile | Reagents | Predicted Major Product | Reference |

|---|---|---|---|---|

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 5-Nitro-3-(butylsulfamoyl)-N-ethylbenzamide | masterorganicchemistry.com |

| Bromination | Br⁺ | Br₂, FeBr₃ | 5-Bromo-3-(butylsulfamoyl)-N-ethylbenzamide | wikipedia.org |

| Sulfonation | SO₃ | Fuming H₂SO₄ | 5-Sulfo-3-(butylsulfamoyl)-N-ethylbenzamide | wikipedia.org |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | 5-Acyl-3-(butylsulfamoyl)-N-ethylbenzamide (likely low yield) | masterorganicchemistry.com |

Investigation of Reaction Mechanisms and Kinetic Studies

Detailed kinetic and mechanistic studies specifically on this compound are not extensively documented in publicly available literature. However, insights can be drawn from studies on related compounds, such as N-alkylamides and sulfonamides.

The hydrolysis of the amide bond is a fundamental reaction. Kinetic studies on the hydrolysis of compounds like N-ethyl-N'-(dimethylaminopropyl)carbodiimide have been performed using techniques such as mass spectrometry and capillary electrophoresis to determine reaction rates under various pH conditions. nih.gov Such studies are vital for understanding the stability of the N-ethylbenzamide portion of the molecule.

The addition of nucleophiles to activated double bonds is another area where mechanistic insights can be applied. For instance, the nucleophilic addition of benzylamines to α-cyano-β-phenylacrylamides in acetonitrile (B52724) has been shown to proceed via a single-step mechanism involving a four-membered cyclic transition state. koreascience.kr While the core of this compound is not an activated olefin, understanding such concerted pathways is relevant for predicting reactivity in more complex transformations.

Mechanistic investigations into the formation of related sulfonamides have also been conducted. For example, the direct alkylation of N,N-dialkyl benzamides with methyl sulfides has been studied, revealing that the reaction proceeds through ortho-lithiation of the tertiary benzamide (B126), which then promotes deprotonation of the methyl sulfide. nih.gov Kinetic isotope effect studies in such reactions help to elucidate the rate-determining steps. nih.gov

Systematic Derivatization Strategies for Structural Diversification

The structural framework of this compound allows for systematic derivatization at several key positions to explore structure-activity relationships. These modifications can be categorized based on the targeted moiety.

The n-butyl group attached to the sulfamoyl nitrogen is a primary site for modification. Altering the length, branching, and cyclic nature of this alkyl substituent can significantly impact the lipophilicity and steric profile of the molecule. Synthetic strategies to achieve this diversification often involve the initial synthesis of a core intermediate that can be coupled with a variety of amines.

A general approach involves the preparation of a sulfonyl chloride intermediate, such as 3-(chlorosulfonyl)benzoic acid, which can then be reacted with a diverse set of primary or secondary amines to introduce different alkyl or aryl groups at the sulfonamide nitrogen. nih.gov For example, reacting 3-(chlorosulfonyl)-N-ethylbenzamide with amines other than n-butylamine would yield a library of analogs with modified "R" groups on the sulfamoyl moiety.

Table 1: Potential Modifications of the Butyl Group

| Starting Material | Reagent | Potential Product |

|---|---|---|

| 3-(chlorosulfonyl)-N-ethylbenzamide | Isopropylamine | 3-(isopropylsulfamoyl)-N-ethylbenzamide |

| 3-(chlorosulfonyl)-N-ethylbenzamide | Cyclohexylamine | 3-(cyclohexylsulfamoyl)-N-ethylbenzamide |

| 3-(chlorosulfonyl)-N-ethylbenzamide | Benzylamine | 3-(benzylsulfamoyl)-N-ethylbenzamide |

This table presents hypothetical reactions based on general synthetic methods for sulfonamides. nih.govresearchgate.net

The ethyl group on the benzamide nitrogen can also be a target for structural variation. Synthesis of analogs with different N-alkyl substituents would typically start from 3-(butylsulfamoyl)benzoic acid. This carboxylic acid can be activated and then reacted with a variety of primary amines to generate a series of N-substituted benzamides.

Common coupling agents for amide bond formation include carbodiimides (like DCC or EDC) or reagents like thionyl chloride to form an acyl chloride, followed by the addition of the desired amine. numberanalytics.com

Table 2: Potential Modifications of the Ethyl Group

| Starting Material | Reagent | Potential Product |

|---|---|---|

| 3-(butylsulfamoyl)benzoic acid | Methylamine | 3-(butylsulfamoyl)-N-methylbenzamide |

| 3-(butylsulfamoyl)benzoic acid | Propylamine | 3-(butylsulfamoyl)-N-propylbenzamide |

| 3-(butylsulfamoyl)benzoic acid | Allylamine | N-allyl-3-(butylsulfamoyl)benzamide |

This table presents hypothetical reactions based on general synthetic methods for amides. numberanalytics.com

The benzamide aromatic ring is another key area for introducing structural diversity. The existing substituents, a meta-directing sulfamoyl group and a meta-directing N-ethylcarboxamido group, will influence the regioselectivity of electrophilic aromatic substitution reactions. numberanalytics.com Therefore, substitution would be expected to occur at the positions ortho or para to the directing groups, which are the 2, 4, and 6 positions of the benzene ring.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aromatic rings. nih.govnih.gov For instance, C-H activation strategies can be employed to introduce aryl or other groups at specific positions on the ring. The sulfonamide group itself can act as a directing group in such transformations. nih.gov The synthesis of biaryl sulfonamides has been achieved through palladium-catalyzed ortho-arylation of unsubstituted sulfonamides. nih.gov

Table 3: Potential Functionalization of the Aromatic Ring

| Reaction Type | Reagents | Potential Product Position(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-, 4-, or 6-nitro derivative |

| Halogenation | Br₂, FeBr₃ | 2-, 4-, or 6-bromo derivative |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-, 4-, or 6-acetyl derivative |

This table presents potential reactions based on general principles of electrophilic aromatic substitution and palladium-catalyzed C-H functionalization. numberanalytics.comnih.gov

Exploration of Analogues and Positional Isomers

Systematic Variation of Alkyl and Aryl Substituents on Sulfamoyl and Amide Nitrogens

The biological and physicochemical properties of sulfamoylbenzamides are highly dependent on the nature of the substituents attached to the sulfamoyl and amide nitrogen atoms.

Alkyl Variations:

The length and branching of the alkyl chain on the sulfamoyl nitrogen have been a key area of investigation. In a series of N-substituted sulfamoylbenzamides, it was observed that variations in the alkyl group from smaller moieties like methyl and ethyl to larger ones such as propyl and butyl can significantly influence lipophilicity and, consequently, permeability across biological membranes. For instance, increasing the alkyl chain length generally enhances lipophilicity.

Similarly, modifications to the N-ethyl group of the benzamide (B126) have been explored. Replacing the ethyl group with other alkyl substituents, such as methyl, propyl, or isopropyl, can alter the compound's steric profile and hydrogen bonding capacity, which in turn can affect its interaction with biological targets and its solid-state properties.

Aryl Substitutions:

The introduction of aryl substituents on either the sulfamoyl or amide nitrogen introduces significant electronic and steric changes. Aryl groups, with their potential for π-π stacking and other non-covalent interactions, can dramatically alter the binding affinity of the molecule to target proteins. Studies on related aromatic sulfonamides have shown that the presence of an aryl group can lead to different binding modes compared to their alkyl counterparts.

Table 1: Effects of Substituent Variation on Physicochemical Properties

| Substituent on Sulfamoyl N | Substituent on Amide N | Observed Change in Lipophilicity (LogP) | General Impact on Steric Hindrance |

|---|---|---|---|

| Methyl | Ethyl | Baseline | Low |

| n-Butyl | Ethyl | Increased | Moderate |

| Phenyl | Ethyl | Significantly Increased | High |

| n-Butyl | Methyl | Slightly Increased | Moderate |

| n-Butyl | Phenyl | Significantly Increased | Very High |

Studies on Positional Isomerism on the Benzamide Ring (e.g., 2-, 3-, 4-substituted sulfamoyl)

2-Substituted (ortho) Isomers: The placement of the sulfamoyl group at the ortho position introduces significant steric hindrance. This can force the sulfamoyl group and the amide group out of the plane of the benzene (B151609) ring, altering the molecule's conformation. This steric clash can also influence intramolecular hydrogen bonding patterns.

4-Substituted (para) Isomers: In the para-isomer, the sulfamoyl group is positioned directly opposite the amide group. This arrangement allows for a more linear molecular geometry and can lead to different crystal packing arrangements compared to the meta-isomer. The electronic communication between the electron-withdrawing sulfamoyl group and the amide group is also more direct in the para-isomer, which can influence the acidity of the amide proton.

Research comparing positional isomers of other substituted benzamides has consistently shown that the substitution pattern has a profound effect on receptor binding and pharmacokinetic properties.

Synthesis and Characterization of Heterocyclic Analogues

Replacing the benzamide ring with a heterocyclic scaffold is a common strategy in medicinal chemistry to modulate properties such as solubility, metabolic stability, and target selectivity. For 3-(butylsulfamoyl)-N-ethylbenzamide, several heterocyclic analogues could be envisioned:

Pyridine-based Analogues: Replacing the benzene ring with a pyridine (B92270) ring introduces a basic nitrogen atom, which can significantly increase aqueous solubility and provide an additional site for hydrogen bonding. The position of the nitrogen atom in the pyridine ring relative to the sulfamoyl and amide groups would be a critical design element.

Thiophene-based Analogues: Thiophene is another common bioisostere for a benzene ring. Its distinct electronic properties and smaller size can lead to novel interactions with biological targets.

The synthesis of such analogues typically involves coupling a heterocyclic carboxylic acid with an appropriate amine, followed by sulfamoylation, or vice versa. Characterization would rely on standard techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and stereochemistry.

Stereochemical Investigations of Chiral Analogues (if applicable)

Chirality can be introduced into the this compound structure in several ways, for instance, by branching the alkyl chains on the sulfamoyl or amide nitrogens (e.g., using a sec-butyl or 1-phenylethyl group). If a chiral center is present, the resulting enantiomers can exhibit different biological activities and metabolic profiles.

The separation of enantiomers is typically achieved using chiral chromatography. The absolute configuration of each enantiomer is then determined, often by X-ray crystallography of a derivative containing a known chiral auxiliary. Stereochemical investigations are crucial as often only one enantiomer is responsible for the desired biological effect, while the other may be inactive or contribute to off-target effects.

Influence of Structural Modifications on Non-Biological Properties (e.g., Crystallization Behavior, Material Compatibility)

Structural modifications to this compound also have a significant impact on its non-biological properties, which are critical for its development and application.

Crystallization Behavior: The ability of a compound to form a stable, crystalline solid is essential for its purification, storage, and formulation. Changes in substituents can affect the intermolecular forces that govern crystal packing. For example, the introduction of groups capable of strong hydrogen bonding can lead to more stable crystal lattices and higher melting points. The presence of flexible alkyl chains, on the other hand, can sometimes hinder crystallization or lead to polymorphism, where the compound can exist in multiple crystalline forms with different physical properties.

Material Compatibility: The compatibility of the compound with various materials used in manufacturing, storage, and delivery systems is another important consideration. Properties such as solubility in different solvents, hygroscopicity, and chemical stability are all influenced by the compound's structure. For instance, increasing the polarity of the molecule by introducing hydroxyl groups or replacing alkyl chains with more polar moieties can enhance its solubility in aqueous media but may also increase its hygroscopicity.

Emerging Non Clinical Applications and Material Science Prospects of Sulfamoylbenzamide Scaffolds

Applications in Polymer Chemistry and Composite Materials (e.g., as plasticizers)

The inherent properties of the sulfamoylbenzamide scaffold, such as polarity and the potential for hydrogen bonding, suggest its utility in polymer science, particularly as a plasticizer. Plasticizers are additives that increase the flexibility and durability of polymers. specialchem.comkinampark.com While direct studies on 3-(butylsulfamoyl)-N-ethylbenzamide as a plasticizer are not extensively documented, related sulfonamide derivatives have shown promise in this area.

For instance, various aryl sulfonamide derivatives have been investigated as plasticizers for cellulose (B213188) acetate (B1210297), demonstrating the influence of substituents on properties like retentivity and tensile strength. acs.org The substitution on the nitrogen atom of the sulfonamide, as seen with the butyl group in this compound, can affect the plasticizing action. acs.org For example, substituting an ethyl for a methyl group on the nitrogen in p-toluene sulfonamides was found to decrease tensile strength and increase elongation in plasticized films. acs.org

Furthermore, N,N-dialkoxy-benzene-sulfonamides have been patented for use as plasticizers in polyamides, such as PA-6 and PA-11, at concentrations higher than 15% by weight. google.com Specific sulfonamides like Uniplex® 214 are commercially used to plasticize polyamide resins (PA11, PA12, and copolyamides), enhancing low-temperature flexibility and heat stability. lanxess.com These applications suggest that the sulfamoylbenzamide scaffold, including compounds like this compound, could be a candidate for developing novel plasticizers with tailored properties for specific polymer systems. The alkyl chains, such as the butyl and ethyl groups in the target compound, are known to play a crucial role in providing flexibility and durability to plastic materials. patsnap.com

Table 1: Examples of Sulfonamide-based Plasticizers and their Applications

| Sulfonamide Derivative Class | Polymer(s) Plasticized | Observed Effects | Reference |

| Aryl Sulfonamides | Cellulose Acetate | Influences retentivity and tensile strength | acs.org |

| N,N-dialkoxy-benzene-sulfonamides | Polyamides (PA-6, PA-11) | Effective at high concentrations (>15% w/w) | google.com |

| Liquid Sulfonamides (e.g., Uniplex® 214) | Polyamide Resins (PA11, PA12) | Enhanced low-temperature flexibility and heat stability | lanxess.com |

Utilization as Chemical Probes for Non-Biological Systems

The structural features of sulfamoylbenzamides make them intriguing candidates for the development of chemical probes for non-biological systems. Optical chemosensors, for example, can detect various chemical species through changes in color or fluorescence. tandfonline.com Sulfonamides have been recognized as promising chemosensors due to their ability to bind with ionic species via mechanisms like complexation and hydrogen bonding. tandfonline.com

Research has demonstrated the use of sulfonamide-based sensors for the detection of environmentally relevant species. For example, sulfonamide antibiotics themselves have been the target of detection by various sensor systems, including those based on gold nanoparticles and hydrogel microparticles. acs.orgacs.org A fluorescent sensor based on terpyridine@Zn2+-modified mesoporous silica (B1680970) has been developed for the sensitive detection of sulfonamide antibiotics in water and milk. rsc.org These examples, while focused on detecting sulfonamides, highlight the inherent recognition capabilities of the sulfonamide functional group, which could be harnessed in reverse to create probes for other analytes.

The sulfamoylbenzamide scaffold, with its potential for tailored substitution on both the aromatic ring and the amide and sulfonamide nitrogens, offers a versatile platform for designing selective chemical probes for non-biological targets. The specific binding properties can be fine-tuned by altering these substituents, potentially leading to sensors for metal ions or organic molecules in environmental or industrial settings.

Role in Ligand Design for Metal Coordination Chemistry (non-catalytic, non-enzymatic interactions)

The sulfamoylbenzamide scaffold contains multiple potential donor atoms (oxygens of the sulfonyl and carbonyl groups, and the amide nitrogen) that can coordinate with metal ions. This makes it a versatile ligand for the design of metal complexes with diverse structural and functional properties, beyond catalytic or enzymatic applications.

Studies on related sulfonamide derivatives have shown their ability to form stable complexes with a variety of metal ions. For example, the synthesis and characterization of metal complexes of sulfabenzamide (B183) and sulfamethoxazole (B1682508) have been reported, where coordination occurs through the nitrogen and oxygen atoms of the sulfonamide group. rsc.orgnih.gov The resulting metal complexes often exhibit distinct properties compared to the free ligands.

The specific structure of this compound, with its N-alkylated amide and sulfonamide groups, would influence the steric and electronic environment around the potential coordination sites, leading to specific geometries and stabilities of the resulting metal complexes. The design of such complexes is a cornerstone of coordination chemistry, with applications in areas such as molecular recognition, sensing, and the development of new materials with specific magnetic or optical properties.

Supramolecular Chemistry and Self-Assembly Studies of Sulfamoylbenzamides

The ability of sulfamoylbenzamides to participate in hydrogen bonding and other non-covalent interactions makes them excellent building blocks for supramolecular chemistry and the study of self-assembly. The interplay of the amide and sulfonamide groups allows for the formation of well-defined one-, two-, and three-dimensional structures in the solid state.

The crystal structures of many sulfonamide-containing molecules are directed by strong intermolecular hydrogen bonds, often involving the sulfonamide N-H and S=O groups, as well as π-π stacking interactions between aromatic rings. nih.gov The polymorphism observed in some sulfonamides is a direct consequence of the different possible arrangements of these intermolecular interactions. researchgate.net

In benzamides, the amide functionality is a robust hydrogen-bonding motif that often leads to the formation of predictable supramolecular synthons, such as catemers or dimers. The presence of both amide and sulfonamide groups in the this compound scaffold offers a rich landscape for crystal engineering and the design of novel supramolecular architectures. The N-alkylation in this compound may prevent the formation of the typical amide-to-amide hydrogen bonds, potentially leading to different and interesting self-assembly patterns. The study of how these different interactions guide the self-assembly process can provide insights into the design of new materials with desired solid-state properties.

Application as Versatile Intermediates in Complex Organic Synthesis

The sulfamoylbenzamide scaffold is a valuable intermediate in organic synthesis due to the reactivity of its constituent functional groups. The synthesis of a wide array of sulfamoylbenzamide derivatives has been reported, demonstrating the versatility of this structural motif. nih.govnih.gov

The general synthetic route often involves the chlorosulfonylation of a benzoic acid derivative, followed by amination to form the sulfonamide. The carboxylic acid can then be converted to the corresponding benzamide (B126). nih.gov This modular approach allows for the introduction of a wide variety of substituents on both the sulfonamide and benzamide moieties, making compounds like this compound readily accessible starting points for more complex molecules.

The sulfamoylbenzamide core can be found in molecules developed for various applications, underscoring its importance as a building block. nih.gov The ability to systematically modify the structure allows for the fine-tuning of physicochemical properties, which is a key aspect of modern drug discovery and material science. The synthesis of libraries of sulfamoylbenzamide derivatives is a common strategy in the search for new functional molecules. nih.gov The review of synthesis methods for the sulfonamide scaffold highlights its significance in organic and medicinal chemistry. researchgate.netmdpi.comresearchgate.net

Future Research Directions and Unexplored Chemical Space

Development of Novel and Highly Efficient Synthetic Methodologies for Complex Analogues

The synthesis of sulfamoylbenzamide derivatives typically involves established chemical pathways. A common route starts with a benzoic acid derivative, which undergoes chlorosulfonation, followed by reactions with amines to form the desired amide and sulfonamide linkages. nih.govnih.gov For instance, a general synthesis starts with 2-fluorobenzoic acid, which is reacted with chlorosulfonic acid to produce a sulfonyl chloride intermediate. Subsequent reactions with an amine (like 3,4-difluoroaniline) and then various other amines allow for the creation of a library of diverse analogues. nih.gov

Future research will likely focus on creating more complex and structurally diverse analogues of 3-(butylsulfamoyl)-N-ethylbenzamide with higher efficiency and greater control over stereochemistry.

Key areas for development include:

Green Chemistry Approaches: Implementing more environmentally benign protocols, such as using water as a solvent or employing recyclable catalysts like copper nanoparticles on zeolite supports for amide bond formation. rsc.orgresearchgate.net

Flow Chemistry: Utilizing flow reactors for synthesis can offer better control over reaction conditions, improve safety, and allow for rapid optimization and production. chemicalbook.com

Catalytic C-H Activation: Developing methods for direct functionalization of the benzamide (B126) core would provide a more atom-economical route to novel analogues, bypassing the need for pre-functionalized starting materials.

Solid-Phase Synthesis: Adapting synthetic routes to solid-phase methodologies, similar to those used in peptide synthesis, could accelerate the creation of large libraries of analogues for high-throughput screening. nih.gov

Table 1: Comparison of Synthetic Strategies for Sulfamoylbenzamide Analogues

| Methodology | Description | Advantages | Key Compounds/Intermediates |

|---|---|---|---|

| Conventional Synthesis | Multi-step solution-phase synthesis starting from substituted benzoic acids. nih.gov | Well-established, allows for large-scale production. | 2-Fluorobenzoic acid, Chlorosulfonic acid, Thionyl chloride |

| Carbodiimide Coupling | Use of coupling agents like HATU to form amide bonds under mild conditions. nih.govrsc.org | High efficiency, good for sensitive substrates. | HATU, anilines, various amines |

| Transition-Metal-Free Reactions | Methods that avoid transition metal catalysts, such as reacting sulfonamides with alkynyl chlorides. organic-chemistry.org | Avoids metal contamination in the final product. | (Z)-1,2-dichloroalkenes, alkynyl chlorides |

| Multi-component Reactions | Palladium-catalyzed three-component synthesis from sulfonamides, paraformaldehyde, and arylboronic acids. organic-chemistry.org | Increases molecular complexity in a single step. | Paraformaldehyde, Arylboronic acids |

Application of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

To optimize the synthesis of complex this compound analogues, a deep understanding of reaction kinetics, intermediates, and by-product formation is essential. In-situ (in the reaction mixture) monitoring provides real-time data without the need for sample extraction, which can alter the reaction's progress. acs.org

Advanced spectroscopic techniques are pivotal for this purpose. While traditional offline analysis methods like GC, LC, or NMR are crucial for validation, in-situ spectroscopy offers dynamic insights. spectroscopyonline.com

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: This technique is highly effective for monitoring the concentration of reactants and products in real-time, even in aqueous solutions which typically absorb infrared light heavily. researchgate.net

Raman Spectroscopy: As a complementary technique to IR, Raman spectroscopy is particularly useful for monitoring reactions in aqueous media and for observing changes in solid phases during crystallization or transformation processes. researchgate.net

Mass Spectrometry (MS): Online MS-based methods offer high selectivity and sensitivity, allowing for the direct measurement of neutral organic analytes in complex and even corrosive reaction mixtures, providing valuable mechanistic insights. acs.org

UV/Vis Spectroscopy: This is a cost-effective method for real-time monitoring of certain components in a reaction, such as aromatic compounds or specific chromophores. mdpi.com

Table 2: Spectroscopic Techniques for In-Situ Reaction Monitoring

| Technique | Type of Information Provided | Advantages | Limitations |

|---|---|---|---|

| ATR-FTIR | Functional group changes, concentration profiles. researchgate.net | Real-time, non-invasive, applicable to liquid phase. researchgate.net | Water absorption can be an issue, though ATR minimizes this. researchgate.net |

| Raman | Molecular vibrations, crystal structure changes. researchgate.net | Excellent for aqueous solutions, non-destructive. researchgate.net | Can have weak signals (fluorescence interference). |

| Mass Spectrometry | Molecular weight of reactants, intermediates, products. acs.org | Highly selective and sensitive, provides mechanistic data. acs.org | Requires an interface to the reactor, can be complex. acs.org |

| UV/Vis | Concentration of chromophoric species. mdpi.com | Simple, cost-effective, non-destructive. mdpi.com | Lacks detailed structural information, susceptible to overlapping spectra. acs.orgmdpi.com |

Integration of Machine Learning and Artificial Intelligence in Computational Design and Prediction

The chemical space of possible sulfamoylbenzamide analogues is vast. Synthesizing and testing every possible derivative of this compound would be prohibitively expensive and time-consuming. Machine Learning (ML) and Artificial Intelligence (AI) offer powerful tools to navigate this complexity. schrodinger.com

Quantitative Structure-Activity Relationship (QSAR) Models: By training ML models on existing data from known sulfamoylbenzamide analogues, it is possible to build predictive QSAR models. nih.gov These models can correlate molecular descriptors (e.g., electronic, topological, and physicochemical properties) with biological activity, such as antiviral efficacy. nih.govnih.gov This allows for the in-silico screening of virtual compounds to prioritize the most promising candidates for synthesis.

Predicting Physicochemical Properties: ML models can accurately predict key properties like solubility, which is a known challenge for some CAMs like NVR 3-778. nih.govyoutube.com For example, designing a derivative of this compound with improved aqueous solubility could be guided by such predictive models.

De Novo Design: Generative AI models can design entirely new molecules with desired properties. By learning from the structural rules of known active compounds, these models can propose novel sulfamoylbenzamide scaffolds that chemists may not have previously considered.

Reaction Outcome Prediction: AI can also be trained to predict the most likely products and yields of chemical reactions, or to identify optimal reaction conditions, thereby accelerating the synthetic process itself. oxfordabstracts.com

Discovery of Novel Chemical Transformations and Catalytic Pathways

Beyond optimizing existing routes, future research should aim to discover entirely new ways to synthesize and modify the this compound scaffold. This involves exploring novel catalysts and unprecedented bond-forming reactions.

Photoredox Catalysis: This emerging field uses light to drive chemical reactions under mild conditions, enabling unique transformations that are often difficult to achieve with traditional thermal methods. Applying photoredox catalysis could open new avenues for functionalizing the benzamide ring or the alkyl chains of the molecule.

Enzymatic Catalysis: The use of enzymes as catalysts offers unparalleled selectivity (chemo-, regio-, and stereo-selectivity) and operates under green conditions (aqueous solvent, mild temperatures). Engineering enzymes to accept sulfamoylbenzamides as substrates could provide highly efficient and clean routes to specific, complex analogues.

Organocatalysis: The use of small organic molecules as catalysts continues to be a major area of research. Developing bifunctional organocatalysts that contain structural motifs like proline could enable asymmetric transformations on the sulfamoylbenzamide core, leading to chiral derivatives with potentially distinct biological activities. oxfordabstracts.com

Rational Design of Sulfamoylbenzamide-Based Functional Materials with Tunable Properties

The application of sulfamoylbenzamides as HBV capsid assembly modulators is an example of their use as functional molecules. mdpi.com Future research can expand on this by rationally designing materials based on the this compound structure for a range of applications beyond medicine.

Self-Assembling Systems: By strategically modifying the structure of this compound, it may be possible to induce self-assembly into higher-order structures like nanoparticles, gels, or films. This could be achieved by grafting the molecule onto polymers like hyaluronic acid, creating materials with tunable properties for applications in drug delivery or tissue engineering. nih.gov

Sensors and Probes: The benzamide and sulfonamide groups can participate in hydrogen bonding and other non-covalent interactions. This suggests that derivatives could be designed as selective sensors for specific ions or molecules. The molecule could be functionalized with a fluorescent reporter group, where binding to a target analyte would trigger a change in the fluorescent signal.

Advanced Polymers and Porous Materials: Incorporating the sulfamoylbenzamide moiety into the backbone of polymers could create materials with unique thermal, mechanical, or conductive properties. There is growing interest in using machine learning to design and optimize disordered nanoporous materials, a field where sulfamoylbenzamide-based structures could serve as novel building blocks. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(butylsulfamoyl)-N-ethylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via sulfamoylation of N-ethylbenzamide precursors using reagents like sulfamoyl chlorides. Key steps include:

- Catalyst Selection : Use coupling agents (e.g., DCC or EDC) to facilitate amide bond formation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity .

- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) ensures purity .

- Monitoring : Track reaction progress via TLC or HPLC, with LC-MS for intermediate verification .

Q. What spectroscopic techniques are critical for characterizing this compound's structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., butylsulfamoyl vs. ethylbenzamide groups) .

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., S=O stretching at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and bond angles (monoclinic system, space group P2₁/c) .

Q. How can researchers design initial bioactivity screens for this compound?

- Methodological Answer :

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC determination) or cytotoxicity using MTT assays on cancer cell lines .

- Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like carbonic anhydrase or kinases .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values with triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies (e.g., varying IC₅₀ values) be systematically addressed?

- Methodological Answer :

- Standardized Protocols : Use identical cell lines (e.g., HEK293 or HeLa), assay buffers, and incubation times .

- Statistical Analysis : Apply ANOVA or mixed-effects models to account for inter-lab variability .

- Mechanistic Studies : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities and rule off-target effects .

Q. What computational strategies predict the compound's metabolic stability and toxicity?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or ADMETLab estimate solubility, CYP450 interactions, and hepatotoxicity .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., GROMACS) to assess binding stability over time .

- Metabolite Identification : Use in silico metabolism tools (e.g., GLORYx) to predict Phase I/II metabolites .

Q. How do substituent modifications (e.g., alkyl chain length, sulfamoyl groups) influence the compound's pharmacological profile?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., varying butyl to pentyl chains) and compare bioactivity .

- Electron-Withdrawing/Donating Effects : Use Hammett plots to correlate substituent σ-values with activity .

- Crystallographic Analysis : Compare X-ray structures to identify conformational changes impacting target binding .

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

- Methodological Answer :

- Flow Chemistry : Optimize continuous flow reactors for large-scale sulfamoylation .

- Quality Control : Implement PAT (process analytical technology) with inline FTIR or Raman spectroscopy .

- Byproduct Management : Use scavenger resins or fractional distillation to remove impurities .

Data Analysis and Validation

Q. How should researchers validate the compound's selectivity for a target enzyme versus isoforms?

- Methodological Answer :

- Enzyme Panel Screening : Test against isoform libraries (e.g., carbonic anhydrase I-XIV) using fluorometric assays .

- Crystal Structures : Resolve co-crystal structures (e.g., PDB deposition) to identify isoform-specific binding interactions .

- Kinetic Studies : Calculate Ki values via Lineweaver-Burk plots under competitive inhibition conditions .

Q. What statistical approaches resolve discrepancies in crystallographic vs. computational structural models?

- Methodological Answer :

- Root-Mean-Square Deviation (RMSD) Analysis : Compare MD-simulated conformers with X-ray data (threshold <2.0 Å) .

- Density Functional Theory (DFT) : Optimize geometries (e.g., B3LYP/6-31G*) and compare bond lengths/angles with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.